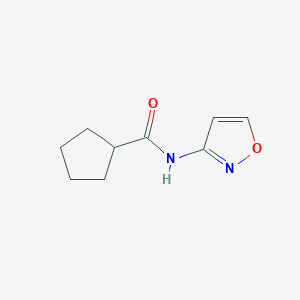

N-(isoxazol-3-yl)cyclopentanecarboxamide

Description

Significance of Isoxazole (B147169) and Cyclopentane (B165970) Cores in Contemporary Organic and Medicinal Chemistry Research

The isoxazole ring and the cyclopentane moiety are independently recognized as privileged structures in the design of bioactive molecules. Their incorporation into a single scaffold provides a compelling basis for novel chemical exploration.

Isoxazole Core: The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in pharmaceutical chemistry. ijpca.orgbohrium.com First synthesized by Hantszch, this aromatic system is valued for its ability to engage in multiple non-covalent interactions and for its favorable physicochemical properties, such as polarity and stability. ijpca.orgbohrium.comtaylorandfrancis.com The integration of the isoxazole ring can enhance pharmacokinetic profiles, increase efficacy, and reduce the toxicity of drug candidates. bohrium.com

Derivatives of isoxazole have demonstrated a vast array of biological activities, making them attractive for drug discovery. rsc.orgresearchgate.net These activities include:

Anticancer: Isoxazole-based compounds have been explored as potent anticancer agents. bohrium.comnih.govnih.gov

Antimicrobial: The isoxazole nucleus is present in various antibacterial, antifungal, and antiviral agents. bohrium.comnih.govnih.gov Commercially available drugs like sulfamethoxazole (B1682508) and oxacillin (B1211168) highlight its importance in treating bacterial infections. ijpcbs.com

Anti-inflammatory: The isoxazole ring is a key component in anti-inflammatory drugs, such as the COX-2 inhibitor valdecoxib. ijpca.orgnih.gov

Neuroprotective: Certain isoxazole derivatives have shown potential in addressing neurodegenerative disorders. rsc.orgresearchgate.net

Other Therapeutic Areas: The pharmacological reach of isoxazoles extends to analgesic, antidiabetic, antitubercular, and anticonvulsant applications. ijpca.orgnih.govnih.gov

The versatility of the isoxazole ring also makes it a useful building block in organic synthesis, allowing for its transformation into other important molecules. ijpcbs.com

Cyclopentane Core: The cyclopentane ring, a five-membered carbocycle, is a common motif in numerous natural products and biologically relevant molecules. researchgate.net Although sometimes considered less privileged than six-membered rings due to its perceived synthetic intractability, the cyclopentane framework has been successfully utilized as a core scaffold in several medicinal chemistry programs. researchgate.net Its inherent flexibility, arising from the interconversion between half-chair and envelope conformations, can be a crucial element in molecular design. nih.gov

Key attributes and applications of the cyclopentane core include:

Bioisosteric Replacement: Cyclopentane is often used as a bioisostere for other rings, such as benzene (B151609), to modulate a compound's properties. acs.org For instance, replacing a para-substituted benzene with a 1,3-substituted cyclopentane can result in minimal changes to bioactivity while altering physical properties like solubility or metabolic stability. acs.org

Scaffold for Bioactive Molecules: Functionalized cyclopentane rings serve as versatile building blocks in the total synthesis of complex bioactive compounds, including analogs of antibiotics like muraymycin. researchgate.netnih.gov

Conformational Restriction: While flexible, the cyclopentane ring can be rigidified through substitution or incorporation into bicyclic systems, which is a valuable strategy for improving a drug molecule's affinity and selectivity for its target. nih.gov The development of methods for the stereocontrolled synthesis of highly substituted cyclopentanes has expanded their utility in drug discovery. researchgate.net

The following table summarizes the diverse biological activities associated with the isoxazole core.

| Biological Activity | Examples of Isoxazole-Containing Compounds/Derivatives | Reference |

| Anticancer | Isoxazole-carboxamide derivatives, N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives | nih.govnih.gov |

| Anti-inflammatory | Valdecoxib, Parecoxib, Leflunomide | ijpca.orgresearchgate.net |

| Antibacterial | Sulfamethoxazole, Oxacillin, Cycloserine | ijpca.orgijpcbs.com |

| Antifungal | Novel indolyl isoxazole derivatives | nih.govnih.gov |

| Antiviral | Various isoxazole derivatives showing activity against HIV | ijpca.orgnih.gov |

| Antitubercular | Cycloserine, other isoxazole derivatives | ijpca.orgijpcbs.com |

| Analgesic | Isoxazole carboxamide derivatives | ijpca.orgnih.gov |

| Antidiabetic | Isoxazole derivatives | nih.govnih.gov |

| Neuroprotective | Isoxazole derivatives showing effects in neurodegenerative models | rsc.orgresearchgate.net |

Historical Trajectories and Academic Evolution of Related Amide Derivatives in Chemical Investigations

The amide bond is one of the most fundamental and pervasive linkages in chemistry and biology, forming the backbone of proteins and finding widespread use in polymers like nylon and Kevlar. taylorandfrancis.comwikipedia.org Organic compounds featuring an amide group, also known as carboxamides, are characterized by a carbonyl group bonded to a nitrogen atom. taylorandfrancis.comwisdomlib.org

The academic evolution of amide synthesis has been a central theme in organic chemistry. The foundational principle involves the activation of a carboxylic acid to facilitate its reaction with an amine. researchgate.net Historically, this was achieved using methods that often generated significant waste, such as the use of symmetrical anhydrides. researchgate.net The development of mixed anhydrides and, subsequently, a vast array of coupling agents has made amide bond formation one of the most utilized reactions in the pharmaceutical industry. taylorandfrancis.com

In recent decades, research has focused on developing more efficient and environmentally benign methods for amide synthesis. nih.gov This includes biocatalytic approaches using enzymes like lipases or acyl-adenylating enzymes, which can offer high selectivity and avoid the use of toxic reagents. nih.govrsc.orgrsc.org

N-Acyl Amides and Isoxazole Carboxamides in Research: N-acyl amides, a class of lipids where a fatty acyl group is linked to an amine, have emerged as significant signaling molecules in various physiological processes. frontiersin.orgwikipedia.org This has spurred interest in the synthesis and biological evaluation of a wide range of amide derivatives.

The combination of an isoxazole core with a carboxamide linker has been a particularly fruitful area of investigation. Numerous studies have reported the synthesis of isoxazole carboxamide derivatives and their evaluation for a spectrum of biological activities. These investigations have revealed that the nature and substitution pattern of the groups attached to the isoxazole ring and the amide nitrogen are critical determinants of activity. For instance, different isoxazole-carboxamide series have been evaluated as:

Anticancer agents: Exhibiting cytotoxicity against various cancer cell lines, including melanoma, breast, and liver cancer. nih.govnih.gov

COX inhibitors: Acting as anti-inflammatory agents by inhibiting cyclooxygenase enzymes. nih.gov

Antimicrobial agents: Showing activity against bacterial and fungal strains. nih.gov

Analgesics: Demonstrating pain-relieving potential in preclinical models. nih.govresearchgate.net

These studies underscore a continued academic interest in exploring the chemical space of isoxazole-based amides to discover novel therapeutic agents.

Current Research Gaps and Overarching Academic Objectives for N-(isoxazol-3-yl)cyclopentanecarboxamide Studies

Despite the extensive research into isoxazole carboxamides and the recognized importance of the cyclopentane motif, a specific academic focus on This compound appears to be a significant research gap. A survey of the scientific literature reveals numerous reports on isoxazole amides derived from aromatic or simple alkyl amines, but a systematic investigation of derivatives bearing a cyclopentyl group on the amide nitrogen is not prominently documented.

This gap presents a clear opportunity for novel academic inquiry. The overarching objective for studies on this compound would be to synthesize and characterize this scaffold and its derivatives, and to conduct a thorough biological evaluation to map its potential as a bioactive agent.

Specific Academic Objectives:

Synthesis and Characterization: The primary objective is to develop a robust and efficient synthetic route to this compound. A logical approach would involve the coupling of an activated isoxazole-3-carboxylic acid derivative with cyclopentylamine. nih.gov Further work would involve synthesizing a library of analogues with substitutions on both the isoxazole and cyclopentane rings to enable structure-activity relationship (SAR) studies.

Biological Screening: Given the broad bioactivity of the isoxazole core, a comprehensive screening campaign is warranted. Initial research should focus on areas where isoxazole carboxamides have already shown promise:

Anticancer Assays: Evaluating the cytotoxicity of the new compounds against a panel of human cancer cell lines. nih.govnih.gov

Anti-inflammatory and Analgesic Testing: Assessing the potential to inhibit COX enzymes and to show efficacy in models of pain and inflammation. nih.govresearchgate.net

Antimicrobial Evaluation: Screening against a range of pathogenic bacteria and fungi. nih.gov

Structure-Activity Relationship (SAR) Analysis: A key academic goal would be to understand how structural modifications influence biological activity. The flexibility of the cyclopentane ring, compared to the rigid aryl groups often used in other isoxazole amides, could lead to unique interactions with biological targets. Research should probe how the stereochemistry and substitution on the cyclopentane ring affect potency and selectivity.

Computational and Mechanistic Studies: Molecular docking studies could be employed to predict the binding modes of this compound derivatives with known biological targets, such as COX enzymes or protein kinases. nih.gov These in silico investigations can help rationalize observed biological data and guide the design of more potent and selective analogues.

By pursuing these objectives, the scientific community can fill the existing research gap and determine the academic and potential therapeutic value of this novel chemical scaffold.

Structure

3D Structure

Properties

IUPAC Name |

N-(1,2-oxazol-3-yl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-9(7-3-1-2-4-7)10-8-5-6-13-11-8/h5-7H,1-4H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBBNCOONZQFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways for N Isoxazol 3 Yl Cyclopentanecarboxamide

Retrosynthetic Analysis of the N-(isoxazol-3-yl)cyclopentanecarboxamide Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. The primary disconnection for this compound is the amide bond, which is a common and reliable bond-forming reaction in organic synthesis. This disconnection reveals two key precursors: 3-aminoisoxazole and a cyclopentanecarboxylic acid derivative.

This retrosynthetic approach simplifies the synthesis into two main challenges: the formation of the amide bond and the synthesis of the two precursor molecules. Further disconnection of these precursors can be envisioned. For instance, 3-aminoisoxazole can be conceptually broken down into simpler starting materials for isoxazole (B147169) ring formation. Similarly, cyclopentanecarboxylic acid can be traced back to more fundamental cyclic or acyclic precursors. This analysis provides a logical framework for constructing the forward synthesis.

Foundational Synthetic Routes to this compound and Analogues

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. However, the direct reaction is often slow and requires high temperatures due to the formation of a non-reactive ammonium carboxylate salt. nih.gov Therefore, activation of the carboxylic acid is typically necessary.

A common and effective method is the conversion of the carboxylic acid to a more reactive acyl chloride. Cyclopentanecarboxylic acid can be reacted with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form cyclopentanecarbonyl chloride. researchgate.net This acyl chloride can then readily react with 3-aminoisoxazole, often in the presence of a non-nucleophilic base such as pyridine or triethylamine to neutralize the HCl byproduct. fishersci.co.uk

Alternatively, a wide array of coupling reagents developed for peptide synthesis can be employed. Reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and various phosphonium salts can facilitate the direct coupling of carboxylic acids and amines under mild conditions. nih.govnih.gov For instance, the reaction of 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid with aniline (B41778) derivatives has been successfully achieved using EDCI and 4-(dimethylamino)pyridine (DMAP). nih.gov These methods are advantageous as they often proceed with high yields and minimal side reactions.

Below is a table summarizing common amide bond formation strategies:

| Method | Activating Reagent | Key Features | Byproducts |

|---|---|---|---|

| Acyl Chloride Method | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Highly reactive, often requires a base. | HCl, SO₂, CO, CO₂ |

| Carbodiimide Coupling | DCC, EDCI | Mild conditions, high yields. | Urea derivatives |

| Phosphonium Salt Coupling | BOP, PyBOP, HATU | High efficiency, often used for difficult couplings. | Phosphine oxide derivatives |

Synthesis of 3-Aminoisoxazole:

Several routes to 3-aminoisoxazole have been reported. One classical approach involves the reaction of a propiolonitrile derivative with hydroxylamine in the presence of a base. google.com For example, propiolonitrile can be treated with hydroxylamine hydrochloride and sodium hydroxide to yield 3-aminoisoxazole. google.com Another versatile method involves a two-step procedure starting from 3-bromoisoxazolines. These can be reacted with amines to form 3-aminoisoxazolines, which are then oxidized to the corresponding 3-aminoisoxazoles. acs.orgresearchgate.net This latter method offers a high-yielding and reliable pathway to substituted 3-aminoisoxazoles. acs.org

Synthesis of Cyclopentanecarboxylic Acid:

Cyclopentanecarboxylic acid and its derivatives are readily accessible through various synthetic methods. One common route is the Favorskii rearrangement of 2-chlorocyclohexanone with a base, which leads to a cyclopentanecarboxylate ester that can be subsequently hydrolyzed to the carboxylic acid. wikipedia.org Another approach involves the palladium-catalyzed hydrocarboxylation of cyclopentene. wikipedia.org Additionally, the reaction of a cyclopentyl Grignard reagent with carbon dioxide provides a direct route to the carboxylic acid. orgsyn.org For laboratory-scale synthesis, the conversion of cyclopentanecarboxylic acid to its more reactive acyl chloride derivative using thionyl chloride is a straightforward and common procedure. researchgate.net

Advanced and Sustainable Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methodologies. These principles can be applied to the synthesis of this compound to reduce waste, energy consumption, and the use of hazardous materials.

The development of catalytic methods for amide bond formation is a key area of green chemistry research. rsc.org Instead of stoichiometric activating agents, which generate significant waste, catalytic amounts of a promoter can be used. Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines, often requiring the removal of water. acs.org Metal-based catalysts, including those based on ruthenium and titanium, have also been developed for this transformation. acs.orgnih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative. nih.gov For the synthesis of N-aryl amides, organic bicyclic guanidines have been shown to be highly efficient catalysts for the ring-opening aminolysis of lactones with aromatic amines. nih.govulisboa.pt While not a direct application to the target molecule's synthesis from the specified precursors, this highlights the potential of organocatalysis in forming similar amide bonds under mild conditions.

The principles of green chemistry can be integrated into various stages of the synthesis. For the synthesis of the isoxazole precursor, ultrasound-assisted methods have been reported to be environmentally benign, offering advantages such as shorter reaction times, milder conditions, and high yields without the need for a catalyst. nih.gov

In the amide bond formation step, enzymatic catalysis presents a highly sustainable option. Lipases, for example, can catalyze the amidation of carboxylic acids and amines in green solvents, often with high selectivity and without the need for protecting groups. mdpi.com The use of greener solvents, such as water or polyethylene glycol (PEG), is also a key aspect of sustainable synthesis for nitrogen-containing heterocycles. mdpi.comresearchgate.net Furthermore, atom-economic reactions, where most of the atoms from the reactants are incorporated into the final product, are highly desirable. Catalytic methods that generate only volatile byproducts, such as the ruthenium-catalyzed reaction of carboxylic acids and amines with acetylenes, represent a significant step towards more sustainable amide synthesis. nih.govnih.gov

Interactive Data Table: Comparison of Synthetic Approaches

| Approach | Key Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|

| Foundational (Acyl Chloride) | SOCl₂, Pyridine | Reliable, high-yielding | Stoichiometric waste, harsh reagents |

| Foundational (Coupling Reagents) | EDCI, DMAP | Mild conditions, high efficiency | Stoichiometric waste |

| Catalytic (Metal-based) | Ru, Ti, Boronic acids | Reduced waste, atom economy | Potential metal contamination, may require water removal |

| Organocatalytic | Guanidines | Metal-free, mild conditions | Catalyst loading can be high |

| Green (Enzymatic) | Lipases | Highly sustainable, selective | Substrate scope can be limited, longer reaction times |

Detailed Investigations into Reaction Mechanisms of this compound Formation and Transformation

The primary method for the formation of this compound is through the acylation of 3-aminoisoxazole with cyclopentanecarbonyl chloride or a related activated derivative of cyclopentanecarboxylic acid. The reaction mechanism is a classic nucleophilic acyl substitution.

Nucleophilic Acyl Substitution Mechanism:

The formation of the amide bond proceeds through a well-established two-step addition-elimination mechanism.

Nucleophilic Attack: The nitrogen atom of the amino group on the isoxazole ring (3-aminoisoxazole) acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the cyclopentanecarbonyl chloride. This leads to the formation of a tetrahedral intermediate, where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and in the process, the chloride ion (a good leaving group) is expelled. A final deprotonation step of the nitrogen atom, often by a base or another molecule of the amine, yields the stable this compound and hydrochloric acid as a byproduct.

Alternative Activating Agents:

Besides acyl chlorides, other activating agents can be employed to facilitate the amide bond formation. These agents all function by creating a more reactive electrophile from cyclopentanecarboxylic acid.

| Activating Agent | Reactive Intermediate | Leaving Group |

| Carbodiimides (e.g., DCC, EDC) | O-acylisourea | N,N'-dicyclohexylurea (DCU) or N-ethyl-N'-(3-dimethylaminopropyl)urea |

| HATU, HBTU | Activated ester | Tetramethylurea |

| SOCl₂ | Acyl chloride | SO₂ + HCl |

The mechanistic pathways for these alternatives also involve the formation of a highly reactive intermediate that is then susceptible to nucleophilic attack by the 3-aminoisoxazole. For instance, with carbodiimides, the carboxylic acid adds to the C=N bond of the carbodiimide to form an O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide and a urea byproduct.

Advanced Structural Elucidation and Conformational Analysis in N Isoxazol 3 Yl Cyclopentanecarboxamide Research

High-Resolution Spectroscopic Techniques for Structural and Stereochemical Assignment

Spectroscopic methods are fundamental to confirming the covalent structure and exploring the preferred three-dimensional arrangements of molecules in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for structural elucidation in solution. For N-(isoxazol-3-yl)cyclopentanecarboxamide, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be used to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the isoxazole (B147169) ring protons, the amide N-H proton, and the protons of the cyclopentyl ring. The isoxazole C4-H and C5-H protons would appear in the aromatic region, with their specific shifts influenced by the electronic environment. The amide proton would likely present as a broad singlet, its chemical shift being sensitive to solvent and concentration due to hydrogen bonding. The cyclopentyl protons would resonate in the aliphatic region, with their complex splitting patterns revealing their relative stereochemistry.

¹³C NMR spectroscopy, including DEPT-135 experiments, would confirm the number of quaternary, methine, and methylene (B1212753) carbons. Key signals would include the carbonyl carbon of the amide, and the carbons of the isoxazole ring. nih.govnih.gov The chemical shifts of the isoxazole ring carbons are particularly diagnostic of the substitution pattern. nih.gov In a study of para-substituted 3-phenylisoxazoles, the isoxazole ring's ¹³C NMR signals were successfully assigned and correlated with theoretical calculations. nih.gov

Beyond basic structural assignment, NMR is invaluable for studying dynamic processes. The rotation around the C-N amide bond can be slow on the NMR timescale, potentially leading to the observation of two distinct sets of signals for cis and trans conformers. beilstein-journals.org Similarly, the cyclopentane (B165970) ring undergoes rapid pseudorotation between various envelope and twist conformations, which can be studied using variable temperature NMR experiments to determine the energy barriers between conformers.

Two-dimensional Nuclear Overhauser Effect (NOE) spectroscopy would be crucial for determining the preferred spatial orientation of the molecular fragments. NOE correlations between the amide N-H proton and specific protons on the cyclopentyl ring, or between protons of the cyclopentyl and isoxazole rings, would provide definitive evidence for the dominant conformation in solution.

**Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound*** Predicted values are based on typical ranges for analogous structural motifs in CDCl₃ or DMSO-d₆.

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Amide | N-H | 8.0 - 9.5 (broad s) | - |

| Amide | C=O | - | 170 - 175 |

| Isoxazole C3 | Quaternary C | - | ~160 |

| Isoxazole C4 | CH | 6.5 - 7.0 (d) | ~100 |

| Isoxazole C5 | CH | 8.3 - 8.8 (d) | ~155 |

| Cyclopentyl C1 | CH | 2.8 - 3.5 (m) | 45 - 55 |

| Cyclopentyl C2/C5 | CH₂ | 1.5 - 2.1 (m) | 30 - 35 |

| Cyclopentyl C3/C4 | CH₂ | 1.5 - 2.1 (m) | 25 - 30 |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive and high-resolution data on the molecular structure in the solid state. This technique would precisely determine bond lengths, bond angles, and torsional angles of this compound. The analysis would reveal the solid-state conformation, including the specific pucker of the cyclopentane ring (e.g., envelope or twist) and the rotational angle of the amide bond. nih.gov

Table 2: Hypothetical Crystallographic Data for this compound Illustrative data based on common parameters for small organic molecules.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1028 |

| Z (molecules/unit cell) | 4 |

| Key H-Bond Interaction | N-H···N(isoxazole) |

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying functional groups and probing intermolecular interactions. The vibrational spectrum of this compound would be characterized by several key absorption bands.

The most informative regions would be those corresponding to the amide group vibrations. The N-H stretching vibration, typically found around 3300 cm⁻¹, is highly sensitive to hydrogen bonding. In a solid-state spectrum, this band would likely be broadened and shifted to a lower frequency compared to its position in a dilute solution of a non-polar solvent, providing direct evidence of N-H participation in hydrogen bonds.

The amide I band (primarily C=O stretching) and the amide II band (a mix of N-H bending and C-N stretching) are also diagnostic. The amide I band, expected near 1650-1680 cm⁻¹, would also shift to a lower wavenumber upon hydrogen bonding to the carbonyl oxygen. nih.gov Other characteristic peaks would include C-H stretches of the cyclopentyl ring and isoxazole ring, as well as the skeletal vibrations of the isoxazole ring itself, which have been well-characterized. researchgate.net Comparing the experimental IR and Raman spectra with those predicted by theoretical calculations (see section 3.2.1) can aid in the precise assignment of complex vibrational modes. researchgate.net

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| ν(N-H) | Amide N-H Stretch | 3250 - 3400 |

| ν(C-H) | Aliphatic C-H Stretch (Cyclopentyl) | 2850 - 2960 |

| Amide I | C=O Stretch | 1650 - 1680 |

| Amide II | N-H Bend + C-N Stretch | 1510 - 1570 |

| ν(C=N), ν(C=C) | Isoxazole Ring Stretches | 1400 - 1600 |

Computational Chemistry and Theoretical Investigations of this compound

Theoretical calculations provide a powerful complement to experimental data, offering insights into molecular properties that can be difficult or impossible to measure directly.

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy and computational cost effectively. For this compound, DFT calculations, typically using a functional like B3LYP with a Pople-style basis set (e.g., 6-311+G(d,p)), would be employed for several purposes. mdpi.com

First, geometry optimization can identify all stable conformers (local minima on the potential energy surface) and transition states connecting them. This allows for the theoretical prediction of the most stable conformation in the gas phase and the relative energies of other conformers, such as those arising from rotation about the amide bond or different ring puckers. chemrxiv.org

Second, DFT can predict spectroscopic properties. Calculation of harmonic vibrational frequencies allows for the simulation of the IR spectrum, which can be compared with experimental data to confirm band assignments. chemrxiv.org The Gauge-Including Atomic Orbital (GIAO) method can predict NMR chemical shifts with remarkable accuracy, aiding in the assignment of complex spectra and confirming the proposed structure. mdpi.commdpi.com

Third, DFT provides detailed information about the electronic structure. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO-LUMO energy gap is a measure of chemical stability. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface visually reveals the electron-rich (negative potential, e.g., carbonyl oxygen, isoxazole nitrogen) and electron-poor (positive potential, e.g., amide proton) regions of the molecule, predicting sites for intermolecular interactions and chemical reactions. acs.org

Table 4: Hypothetical Relative Energies of this compound Conformers from DFT Calculations Energies are relative to the most stable conformer (Conformer A).

| Conformer | Description | Relative Energy (kJ/mol) |

|---|---|---|

| A | trans-Amide, Cyclopentyl Envelope | 0.0 (Global Minimum) |

| B | trans-Amide, Cyclopentyl Twist | + 2.5 |

| C | cis-Amide, Cyclopentyl Envelope | + 12.0 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While DFT calculations are excellent for characterizing stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. Using classical force fields (like OPLS-AA or GAFF), an MD simulation models the atomic motions of the solute molecule and a large number of explicit solvent molecules (e.g., water). tandfonline.com

For this compound, an MD simulation would reveal its conformational landscape in solution. It would show the real-time interconversion between different cyclopentane puckers and the flexibility of the molecule. This approach is particularly powerful for understanding how the solvent influences conformation. tandfonline.comacs.org The simulation can track the formation and lifetime of hydrogen bonds between the solute and solvent molecules, providing a detailed picture of the solvation shell. tandfonline.comaip.org This dynamic view of solute-solvent interactions is crucial for bridging the gap between gas-phase theoretical models and the reality of chemical systems in solution. researchgate.neturegina.ca

Quantum Chemical Descriptors for Structure-Reactivity and Structure-Property Correlations

In the computational analysis of this compound, quantum chemical descriptors are indispensable for predicting its chemical behavior and biological interactions. These descriptors, derived from the electronic structure of the molecule, provide quantitative insights into its stability, reactivity, and potential as a pharmacophore. Theoretical studies, often employing Density Functional Theory (DFT), are crucial for elucidating these properties where experimental data is sparse. researchgate.netcarta-evidence.org

The investigation of a molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting nature. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical stability and reactivity. A larger energy gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For isoxazole derivatives, this gap is a key factor in their biological activity. researchgate.netnih.gov

The dipole moment is another significant descriptor that influences the molecule's pharmacokinetic properties, including its solubility and ability to cross biological membranes. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for various heterocyclic compounds often utilize calculated dipole moments. mdpi.com The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). These maps are vital for understanding non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding. nih.govrsc.org

The following tables present hypothetical yet representative quantum chemical descriptor data for this compound, based on values reported for structurally analogous isoxazole and amide-containing compounds in computational studies.

Table 1: Calculated Frontier Molecular Orbital Energies

| Descriptor | Energy (eV) | Significance |

| EHOMO | -6.8 | Electron-donating capacity |

| ELUMO | -1.2 | Electron-accepting capacity |

| Energy Gap (ΔE) | 5.6 | Chemical stability and reactivity |

This interactive table provides hypothetical energy values for the frontier molecular orbitals of this compound, which are crucial for assessing its electronic properties.

Table 2: Global Reactivity Descriptors

| Descriptor | Calculated Value | Formula | Interpretation |

| Electronegativity (χ) | 4.0 eV | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.8 eV | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Global Softness (S) | 0.357 eV-1 | 1/(2η) | Propensity to undergo chemical reactions |

| Dipole Moment | 3.5 D | - | Polarity and intermolecular interactions |

By analyzing these quantum chemical descriptors, researchers can establish robust structure-reactivity relationships (QSRR) and structure-property relationships (QSPR). For example, variations in the substitution pattern on the isoxazole or cyclopentane ring would lead to predictable changes in the HOMO-LUMO gap and dipole moment, thereby influencing the molecule's biological activity and pharmacokinetic profile. nih.gov This computational approach is a powerful tool in the rational design of novel isoxazole derivatives with enhanced therapeutic potential. nih.gov

Reactivity Profiles and Derivatization Strategies of the N Isoxazol 3 Yl Cyclopentanecarboxamide Scaffold

Functional Group Transformations and Strategic Modifications of N-(isoxazol-3-yl)cyclopentanecarboxamide

The this compound structure offers several sites for chemical modification: the amide linkage, the isoxazole (B147169) ring, and the cyclopentane (B165970) ring. Strategic modifications typically begin from the synthesis of the core scaffold, which is reliably achieved through the coupling of 3-aminoisoxazole and cyclopentanecarboxylic acid or its activated derivatives.

Amide Bond Synthesis and Modification: The central carboxamide bond is typically formed using standard peptide coupling reagents. nih.gov As illustrated in the table below, various activating agents can be employed to facilitate the reaction between a carboxylic acid and an amine, providing a modular route to the core scaffold and its analogues.

| Coupling Reagent | Additive/Base | Solvent | Typical Yield (%) |

| EDC | DMAP | DCM | 59-81 |

| Oxalyl Chloride | TEA | DCM | Not Specified |

| Carbonyl Azides | N/A | Aqueous EtOH | 86-97 |

This table presents common coupling methods used for the synthesis of isoxazole-carboxamide derivatives, which are applicable to the target scaffold.

Once formed, the amide N-H bond itself can be a point of diversification. Alkylation under basic conditions can introduce substituents, altering the hydrogen-bonding capacity and steric profile of the molecule.

Transformations of the Core Structure: Beyond the amide linkage, functional handles can be introduced onto either the isoxazole or cyclopentane moieties to enable a wider range of transformations. For instance, hydrolysis of the amide bond under acidic or basic conditions can regenerate the constituent 3-aminoisoxazole and cyclopentanecarboxylic acid, allowing for the salvage of valuable fragments or the creation of new derivatives from a common intermediate.

Regioselective Functionalization of the Isoxazole Moiety

The isoxazole ring is an electron-deficient heterocycle, which dictates its reactivity towards various reagents. The positions available for functionalization are C4 and C5. The regioselectivity of these reactions is a crucial aspect of derivatization strategies.

Electrophilic Substitution: Direct electrophilic substitution on the isoxazole ring is generally difficult due to its electron-deficient nature. However, under forcing conditions, reactions such as halogenation can occur, typically at the C4 position, which is the most electron-rich carbon atom in the 3-aminoisoxazole system.

Nucleophilic Aromatic Substitution (SNAr): A more versatile strategy for functionalizing the isoxazole ring involves introducing a good leaving group, such as a halogen or a nitro group, onto the ring. This activates the ring for nucleophilic aromatic substitution. For example, 4-halo- or 5-nitroisoxazole derivatives can be synthesized and subsequently reacted with a variety of nucleophiles (e.g., thiols, amines, alkoxides) to introduce diverse substituents with high regiocontrol.

Metal-Catalyzed Cross-Coupling: The introduction of a halogen atom (e.g., bromine or iodine) at the C4 or C5 position provides a handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from the this compound scaffold. A nickel-catalyzed C-N cross-coupling of organoboronic acids with 5-alkoxyisoxazoles has been developed, leading to N-aryl β-enamino esters through N-O bond cleavage. rsc.org

| Reaction Type | Position | Reagents | Product Type |

| Halogenation | C4 | NBS, NCS | 4-Halo derivative |

| Nitration | C5 | HNO₃/H₂SO₄ | 5-Nitro derivative |

| SNAr | C5 | R-SH, DBU | 5-Thioether derivative |

| Suzuki Coupling | C4 | Arylboronic acid, Pd catalyst | 4-Aryl derivative |

This table outlines potential regioselective functionalization reactions on the isoxazole ring of the target scaffold.

Cyclopentane Ring Modifications and the Impact of Substituent Effects on Reactivity

Synthesis of Substituted Cyclopentane Precursors: The most straightforward approach to modifying the cyclopentane ring is to start with a pre-functionalized cyclopentanecarboxylic acid or cyclopentylamine derivative during the initial scaffold synthesis. A wide variety of substituted cyclopentanes can be prepared through methods such as cycloaddition reactions or ring contractions of cyclohexane precursors. organic-chemistry.orggoogle.com

Direct C-H Functionalization: Recent advances in catalysis have enabled the direct, late-stage functionalization of C(sp³)-H bonds. Palladium-catalyzed transannular C-H arylation has been successfully applied to cyclopentane carboxylic acids, allowing for the introduction of aryl groups at the γ-position with high diastereoselectivity. nih.gov This strategy avoids the lengthy synthesis of substituted precursors and allows for rapid diversification of the core scaffold.

Impact of Substituent Effects: The introduction of substituents on the cyclopentane ring can significantly impact the reactivity of the molecule and its biological activity.

Steric Effects: Bulky substituents can hinder the approach of reagents to the amide linkage or the isoxazole ring, potentially altering reaction rates. Conformational locking of the cyclopentane ring by strategically placed substituents can also influence the orientation of the pharmacophoric groups.

Electronic Effects: Electron-withdrawing or electron-donating groups on the cyclopentane ring can have a modest impact on the reactivity of the adjacent carboxamide group through inductive effects. However, their primary role is often to modulate properties like lipophilicity and metabolic stability. For instance, replacing a gem-dimethyl group with a cyclobutane ring, a common bioisosteric replacement, has been shown to enhance potency and selectivity in certain drug candidates by optimizing van der Waals contacts. nih.gov

Exploration of Novel Reactions Involving this compound and Its Derivatives

The unique electronic structure of the isoxazole ring allows for novel transformations that go beyond simple substitution reactions. These reactions can be used to dramatically alter the heterocyclic core of the molecule, leading to new scaffolds.

Transition Metal-Catalyzed Ring-Opening Reactions: The N-O bond of the isoxazole ring is relatively weak and can be cleaved under various conditions, including catalytic hydrogenation or treatment with transition metals. acs.org This ring-opening reaction generates a vinylogous nitrile or an enaminone intermediate, which can be trapped or can rearrange to form different heterocyclic systems. For example, iron(III)-catalyzed ring-opening annulations of isoxazoles can lead to the synthesis of functionalized pyrroles and pyridines. acs.orgresearchgate.net This strategy provides a pathway to convert the isoxazole scaffold into entirely new classes of compounds.

| Catalyst System | Reaction Conditions | Intermediate | Final Product |

| Fe(III) | Microwave | Nitrene | Pyrrole, Pyridine |

| Ru(II)/Cu(I) | Thermal | β-Nitrile Carbonyl | Nicotinamide |

| Au(I) | Mild Conditions | Not Specified | Pyrrole, Isoquinoline |

This table summarizes novel ring-opening and annulation reactions of isoxazoles, which could be applied to derivatives of this compound.

These ring-opening strategies offer a powerful tool for scaffold hopping and the exploration of novel chemical space starting from a common this compound intermediate.

Synthesis of Research Probes and Advanced Derivatives Based on the this compound Core

To investigate the mechanism of action and identify the biological targets of bioactive compounds, it is often necessary to synthesize specialized research probes. The this compound scaffold can be readily elaborated into photoaffinity labels, biotinylated probes, and fluorescent derivatives.

Photoaffinity Probes: Remarkably, the isoxazole ring itself can serve as a "native" photo-cross-linker. cityu.edu.hknih.gov Upon irradiation with UV light, the isoxazole moiety can form covalent bonds with nearby amino acid residues in a protein binding pocket, allowing for the permanent labeling and subsequent identification of the target protein. cityu.edu.hknih.govcityu.edu.hk This avoids the need to introduce a bulky, potentially activity-disrupting, traditional photo-cross-linking group like a diazirine or benzophenone. cityu.edu.hknih.gov

Biotinylated and Fluorescent Probes: For pull-down experiments and visualization by microscopy, affinity tags like biotin (B1667282) or fluorescent dyes can be incorporated. This is typically achieved by first introducing a functional handle, such as an amino, carboxyl, or alkyne group, onto the cyclopentane or isoxazole moiety. This handle can then be coupled with an appropriate biotin or fluorophore derivative. For instance, a derivative with a terminal alkyne can be conjugated to an azide-containing probe via a copper-catalyzed "click" reaction. nih.gov Alternatively, an amine- or carboxyl-containing derivative can be coupled to fluorescent dyes that possess reactive succinimidyl esters or are activated by coupling agents like EDC. thermofisher.combiomol.com

| Probe Type | Functional Handle | Conjugation Chemistry | Application |

| Photoaffinity | (Native Isoxazole) | UV Irradiation | Target Identification |

| Biotinylated | Alkyne, Amine | Click Chemistry, Amide Coupling | Affinity Purification |

| Fluorescent | Amine, Carboxyl | Amide Coupling | Cellular Imaging |

This table details strategies for the synthesis of research probes from the this compound scaffold.

The synthesis of such advanced derivatives is crucial for elucidating the biological function of compounds based on the this compound core.

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of N Isoxazol 3 Yl Cyclopentanecarboxamide Analogues

Design and Synthesis of N-(isoxazol-3-yl)cyclopentanecarboxamide Analogues for Comprehensive SAR Studies

The systematic investigation of SAR necessitates the synthesis of a diverse library of analogues. The synthesis of this compound and its derivatives generally follows established methodologies for isoxazole (B147169) and amide bond formation. A common synthetic route involves the coupling of an isoxazole-3-amine with an activated cyclopentanecarboxylic acid derivative, or alternatively, the reaction of an isoxazole-3-carboxylic acid with cyclopentylamine.

For instance, the synthesis of related isoxazole-4-carboxamide derivatives has been achieved through the coupling of isoxazole-4-carboxylic acid with various aniline (B41778) derivatives using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov A similar strategy can be employed for the synthesis of the this compound series, starting from isoxazole-3-carboxylic acid and cyclopentylamine. The general procedure for synthesizing isoxazole-carboxamides often involves dissolving the isoxazole-carboxylic acid in a suitable solvent like dichloromethane (B109758) (DCM), followed by the addition of the activating agents and the corresponding amine. nih.govnih.gov

The synthesis of isoxazole-3-carboxamides can also be achieved by the cyclocondensation of isoxazolyl-3-oxo-butanamides with appropriate reagents. researchgate.net Furthermore, the preparation of isoxazole-3-carboxylic acids as key intermediates can be accomplished through various synthetic pathways, including the reaction of β-ketoesters with hydroxylamine. researchgate.net The diversity of analogues for SAR studies is introduced by utilizing a range of substituted cyclopentylamines or cyclopentanecarboxylic acids, as well as by modifying the isoxazole ring with different substituents at available positions.

Influence of Isoxazole Ring Substitutions on Molecular Interactions and Selectivity

The isoxazole ring is a critical pharmacophore in numerous biologically active molecules, and its substitution pattern significantly influences molecular interactions and selectivity. nih.govrsc.orgnih.gov The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions with aromatic residues in the binding site of a target protein. nih.gov

While specific SAR data for substitutions on the isoxazole ring of this compound is not extensively available in the public domain, studies on related isoxazole derivatives provide valuable insights. For example, in a series of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea analogues, an electron-rich fused ring at the phenyl moiety was found to be beneficial for antiproliferative activity. nih.gov In another study on 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives, the presence of a fluorine or trifluoromethyl group on the phenyl ring attached to the isoxazole promoted cytotoxicity. nih.gov

The position of substituents on the isoxazole ring is also crucial. For instance, in a series of isoxazole-3-carboxamides evaluated for their ability to modulate the TRPV1 channel, specific substitution patterns were found to be critical for both potency and solubility. nih.gov The electronic properties of substituents can modulate the electron density of the isoxazole ring, thereby affecting its interaction with the target. Electron-withdrawing groups, for instance, can enhance the acidity of a nearby proton or the hydrogen bond accepting capacity of the heteroatoms. rsc.org

The following table summarizes the observed influence of isoxazole ring substitutions in related isoxazole derivatives:

| Compound Series | Substitution | Observed Effect on Activity | Reference |

|---|---|---|---|

| N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylureas | Electron-rich fused ring on phenyl | Beneficial for antiproliferative activity | nih.gov |

| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles | Fluorine or trifluoromethyl on phenyl | Promotes cytotoxicity | nih.gov |

| Isoxazole-3-carboxamides | 1S, 3R-3-aminocyclohexanol motif | Aided potency and solubility for TRPV1 modulation | nih.gov |

These examples highlight the importance of systematic exploration of the substitution patterns on the isoxazole ring to optimize the biological activity and selectivity of this compound analogues.

Role of Cyclopentane (B165970) Ring Conformation and Substituents in Molecular Recognition Processes

Substituents on the cyclopentane ring can have a profound impact on binding affinity and selectivity. The introduction of functional groups can lead to additional interactions with the target protein, such as hydrogen bonds, electrostatic interactions, or hydrophobic interactions. For instance, the position and stereochemistry of substituents are critical. In a study of isoxazole-3-carboxamide (B1603040) derivatives as TRPV1 modulators, the substitution with a (1S, 3R)-3-aminocyclohexanol motif significantly improved potency and solubility, underscoring the importance of the cycloalkane scaffold and its stereochemistry. nih.gov

While direct studies on substituted this compound are limited, the principles of cycloalkane-protein interactions are well-established. The puckered nature of the cyclopentane ring allows for its substituents to be positioned in either axial or equatorial-like orientations, which can be crucial for optimal interaction with the target. The conformational flexibility of the cyclopentane ring can also allow for an induced-fit mechanism upon binding.

Impact of Amide Linker Modifications on Binding Affinity to Research Targets

Modifications of the amide linker, including its replacement with bioisosteres, is a common strategy in medicinal chemistry to improve metabolic stability, permeability, and binding affinity. nih.govdrughunter.com Bioisosteric replacements for the amide bond include structures like 1,2,3-triazoles, oxadiazoles, and fluoroalkenes. nih.govchemrxiv.org These replacements can mimic the hydrogen bonding properties and geometry of the amide bond while offering different physicochemical properties.

For example, the replacement of an amide linker with a 1,2,3-triazole has been shown to improve the metabolic stability of drug candidates. chemrxiv.org In the context of isoxazole-containing compounds, the nature of the linker can significantly impact activity. While specific data on amide linker modifications for this compound is scarce, studies on other carboxamide-containing molecules have shown that even subtle changes, such as N-methylation of the amide, can drastically alter binding affinity by removing a hydrogen bond donor.

The following table presents common amide bond bioisosteres and their potential impact:

| Amide Bioisostere | Potential Advantages | Reference |

|---|---|---|

| 1,2,3-Triazole | Improved metabolic stability, mimics H-bonding | chemrxiv.org |

| Oxadiazole | Improved metabolic stability, mimics planarity and dipole moment | nih.gov |

| Fluoroalkene | Increased metabolic stability, altered electronic properties | nih.gov |

The exploration of such modifications in the this compound series could lead to the discovery of analogues with improved pharmacological profiles.

Pharmacophore Modeling and Ligand-Based Design Approaches for this compound Series

In the absence of a high-resolution crystal structure of a target protein bound to an this compound analogue, ligand-based design approaches such as pharmacophore modeling are invaluable tools. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity.

The development of a pharmacophore model for the this compound series would involve aligning a set of active analogues and identifying the common chemical features that are responsible for their activity. nih.gov For instance, a preliminary pharmacophore model for isoxazole analogues binding to the System xc- transporter was constructed to understand the structure-activity relationships. nih.govresearchgate.net This model included features such as an L-amino acid head group, hydrogen bonding groups corresponding to the heteroatoms of the isoxazole ring, and aromatic ring regions. nih.gov

A hypothetical pharmacophore model for this compound analogues could include:

A hydrogen bond acceptor feature from the isoxazole oxygen atom.

A hydrogen bond acceptor feature from the isoxazole nitrogen atom.

A hydrogen bond donor from the amide N-H group.

A hydrogen bond acceptor from the amide carbonyl group.

A hydrophobic feature corresponding to the cyclopentane ring.

This model can then be used to virtually screen large compound libraries to identify new potential hits or to guide the design of novel analogues with improved potency and selectivity. The model can also help in understanding the key interactions that drive the binding of these compounds to their biological target.

Mechanistic Investigations of Biological Interactions of N Isoxazol 3 Yl Cyclopentanecarboxamide

Identification and Validation of Potential Biological Targets and Pathways

Research into the isoxazole (B147169) scaffold has revealed a variety of potential biological targets. For instance, certain isoxazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. nih.govnih.gov Other studies have focused on their potential as antimicrobial agents by targeting bacterial and fungal proteins. nih.govmdpi.com Additionally, isoxazole-containing compounds have been explored for their role in targeting pathways related to cancer, such as those involving the androgen receptor and CYP17A1 in prostate cancer, as well as their potential to inhibit carbonic anhydrase and acid ceramidase. umtm.cznih.gov Some derivatives have also been assessed for their activity against Mycobacterium tuberculosis. nih.gov However, it is crucial to note that these studies did not specifically investigate N-(isoxazol-3-yl)cyclopentanecarboxamide.

Molecular Docking and Molecular Dynamics Simulations of this compound with Biological Macromolecules

Molecular docking and molecular dynamics simulations are commonly employed computational techniques to predict the binding affinity and interaction patterns of small molecules with biological macromolecules. In the broader context of isoxazole derivatives, these methods have been used to simulate interactions with targets such as COX enzymes, bacterial proteins, and the androgen receptor. nih.govmdpi.comumtm.cz For example, docking studies have helped to visualize how different isoxazole-based compounds might fit into the active sites of these proteins, providing a rationale for their observed biological activities. nih.gov However, no molecular docking or molecular dynamics simulation studies have been published specifically for this compound.

In Vitro Biochemical and Biophysical Characterization of this compound-Target Interactions (e.g., enzyme kinetics, receptor binding assays)

In vitro biochemical and biophysical assays are essential for confirming the interactions predicted by computational models and for quantifying the potency of a compound against its target. For various isoxazole derivatives, such assays have included enzyme inhibition assays (e.g., for COX and carbonic anhydrase), and receptor binding assays. nih.govnih.govumtm.czbldpharm.com These studies have provided valuable data, such as IC50 values, which measure the concentration of a compound required to inhibit a specific biological process by 50%. For instance, some isoxazole-containing molecules have shown potent inhibition of COX-2, with IC50 values in the nanomolar range. nih.gov Despite the extensive use of these techniques for other isoxazole compounds, no such characterization data is available for this compound.

Cellular Assays for Investigating this compound's Effects on Specific Pathways and Cellular Processes (Mechanistic Focus)

Cellular assays are critical for understanding how a compound affects cellular functions and for elucidating its mechanism of action within a biological system. Studies on various isoxazole derivatives have utilized cellular assays to assess their effects on cancer cell proliferation, androgen receptor signaling, and their ability to induce apoptosis. umtm.cznih.gov For example, certain isoxazolyl steroids have been shown to suppress androgen receptor signaling in prostate cancer cell lines. umtm.cz These assays provide a bridge between biochemical activity and potential therapeutic effects. However, there are no published cellular assay results specifically for this compound.

Elucidation of the Molecular Mechanism of Action for this compound

The elucidation of a compound's molecular mechanism of action involves integrating data from target identification, computational modeling, biochemical assays, and cellular studies. For the broader class of isoxazoles, mechanisms of action have been proposed based on their inhibition of specific enzymes or their modulation of signaling pathways. nih.govumtm.cznih.govnih.gov For example, the anti-inflammatory effects of some isoxazole derivatives are attributed to their inhibition of COX enzymes, while the anticancer effects of others are linked to the disruption of androgen receptor signaling. nih.govumtm.cz Due to the absence of specific research, the molecular mechanism of action for this compound remains unknown.

Advanced Methodological Approaches in N Isoxazol 3 Yl Cyclopentanecarboxamide Research

Application of High-Throughput Screening Methodologies for N-(isoxazol-3-yl)cyclopentanecarboxamide Derivatives

High-Throughput Screening (HTS) serves as a foundational technology in modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their biological or biochemical activity. For derivatives of this compound, HTS is instrumental in identifying initial "hit" compounds that can be optimized into lead candidates.

The process typically involves the miniaturization of assays into a microplate format (e.g., 96, 384, or 1536 wells), where each well hosts a specific reaction. For instance, in the search for novel anticancer agents, a library of this compound derivatives would be screened against various cancer cell lines. nih.govnajah.edu Assays such as the MTS assay are employed to measure cell proliferation, with a reduction in signal indicating potential cytotoxic or cytostatic activity. researchgate.net

Similarly, HTS can be applied to identify inhibitors of specific enzymes or modulators of receptor activity. For example, isoxazole-based compounds have been identified as antagonists of Toll-like receptor 8 (TLR8), a key player in autoimmune diseases. nih.gov An HTS campaign for this target would involve a biochemical assay measuring TLR8 activation in the presence of each compound from the library. The results of such screens are typically quantified by the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), which represent the concentration of a compound required to elicit a 50% response. These values allow for the rank-ordering of compounds and the identification of structure-activity relationships (SAR). rsc.org

The data generated from an HTS campaign is vast, and its analysis relies heavily on automation and sophisticated data processing software to identify statistically significant hits and avoid false positives.

Table 1: Illustrative High-Throughput Screening Data for this compound Derivatives

| Compound ID | Cyclopentane (B165970) Substitution | Isoxazole (B147169) Substitution | Hep3B IC₅₀ (µM) nih.govresearchgate.net | MCF-7 IC₅₀ (µM) nih.govresearchgate.net | TLR8 Antagonism EC₅₀ (µM) nih.gov |

|---|---|---|---|---|---|

| NC-1 | None | None | > 50 | > 50 | 25.3 |

| NC-2 | 2-methyl | None | 28.6 | 35.1 | 15.8 |

| NC-3 | 3-phenyl | None | 15.2 | 18.4 | 8.2 |

| NC-4 | None | 5-tert-butyl | 8.1 | 10.5 | 2.1 |

| NC-5 | 3-phenyl | 5-tert-butyl | 2.5 | 4.3 | 0.9 |

Integration of Chemoinformatics and Machine Learning in this compound Research

Chemoinformatics and machine learning (ML) have become indispensable tools in accelerating drug discovery, and their application to this compound research is no exception. mdpi.comyoutube.com These computational methods allow for the prediction of compound properties, the prioritization of synthetic targets, and the elucidation of complex structure-activity relationships from large datasets.

Chemoinformatics encompasses a range of computational techniques used to analyze chemical information. For a library of this compound derivatives, this can include the calculation of molecular descriptors such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors. nih.gov These descriptors are used to assess "drug-likeness," often guided by frameworks like Lipinski's Rule of Five, which helps to predict oral bioavailability. researchgate.net Molecular docking simulations are another key chemoinformatic tool, used to predict the binding mode and affinity of a ligand to the active site of a target protein. nih.govacs.org This provides valuable insights into the molecular interactions driving biological activity and can guide the rational design of more potent analogues. nih.gov

Machine learning takes this a step further by building predictive models from existing data. nih.gov Supervised learning algorithms, such as Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNN), can be trained on datasets of compounds with known activities (e.g., from HTS campaigns). mdpi.commdpi.com Once trained, these models can be used to predict the activity of virtual or yet-to-be-synthesized this compound derivatives, allowing researchers to focus their synthetic efforts on the most promising candidates. mdpi.com For example, a Quantitative Structure-Activity Relationship (QSAR) model can be developed to correlate specific structural features with observed biological activity, providing a mathematical equation that predicts the potency of new derivatives. nih.gov

Table 2: Example Chemoinformatic and Machine Learning Predictions for this compound Analogues

| Virtual Compound ID | Proposed Modification | Calculated logP nih.gov | Predicted Binding Affinity (kcal/mol) nih.gov | ML-Predicted Activity (IC₅₀, µM) mdpi.com | Passes Lipinski's Rule? researchgate.net |

|---|---|---|---|---|---|

| VNC-1 | Cyclopentane-3-fluoro | 2.3 | -7.8 | 5.2 | Yes |

| VNC-2 | Isoxazole-5-chloro | 2.9 | -8.5 | 1.8 | Yes |

| VNC-3 | Cyclopentane-2,4-diol | 1.5 | -6.9 | 12.5 | Yes |

| VNC-4 | Isoxazole-5-(4-methoxyphenyl) | 3.8 | -9.2 | 0.7 | Yes |

| VNC-5 | Cyclopentane-3-carboxylic acid | 1.9 | -7.1 | 9.8 | Yes |

Advanced Chromatographic and Mass Spectrometric Techniques for Quantitative Analysis and Mechanistic Studies

Advanced chromatographic and mass spectrometric techniques are vital for the quantitative analysis of this compound and its derivatives in various matrices, as well as for elucidating their metabolic fate and fragmentation pathways. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for this purpose. nih.govvedomostincesmp.ru

A typical HPLC-MS/MS method for quantifying an this compound derivative in a biological sample, such as plasma or whole blood, would involve a protein precipitation step followed by chromatographic separation on a reversed-phase column (e.g., C18). nih.govresearchgate.net Gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic solvent (like methanol (B129727) or acetonitrile) is commonly used to achieve optimal separation from endogenous matrix components. vedomostincesmp.ru

The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, provides high selectivity and sensitivity for detection. researchgate.net In MRM, a specific precursor ion (the protonated or deprotonated molecule of interest) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, minimizing interference and allowing for accurate quantification, often to the nanogram per milliliter level. nih.gov

These techniques are not only for quantification but also for mechanistic studies. Collision-induced dissociation (CID) experiments in a mass spectrometer can be used to study the fragmentation patterns of this compound derivatives. acs.org Understanding these patterns helps in the structural elucidation of metabolites, where modifications to the parent molecule result in predictable mass shifts. For instance, hydroxylation would result in a +16 Da mass shift, and the location of this modification can often be inferred from changes in the fragmentation pattern.

Table 3: Representative HPLC-MS/MS Parameters for Analysis of an this compound Derivative

| Parameter | Condition |

|---|---|

| Chromatographic Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | Methanol nih.gov |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Parent) | [M+H]⁺, e.g., m/z 195.1 [calculated] |

| MRM Transition (Fragment) | e.g., m/z 111.1 (cyclopentanecarbonyl moiety) [calculated] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL nih.gov |

Microfluidic Platforms for Accelerated Synthesis and Screening of this compound Analogues

Microfluidic technologies, often referred to as "lab-on-a-chip," offer a paradigm shift in the synthesis and screening of chemical libraries, including analogues of this compound. These platforms manipulate minute volumes of fluids (picoliters to nanoliters) in channels with micrometer dimensions, providing significant advantages in terms of speed, cost, and automation. nih.gov

For accelerated synthesis, microfluidic reactors can be designed to perform multi-step reactions in a continuous flow manner. The high surface-area-to-volume ratio in microchannels allows for rapid heat and mass transfer, leading to faster reaction times and often higher yields compared to traditional batch synthesis. carbios.com A library of this compound analogues could be generated by flowing a stream of isoxazol-3-amine with multiple parallel streams of different activated cyclopentanecarboxylic acid derivatives, with the products being collected in a microplate format for subsequent screening.

In the context of screening, microfluidic devices enable ultra-high-throughput analysis. nih.gov One powerful approach involves encapsulating single cells or biochemical reactions within picoliter-sized droplets. spherebio.com These droplets serve as individual micro-reactors and can be generated and analyzed at rates of thousands per second. carbios.com For example, to screen for this compound analogues that inhibit a particular enzyme, the enzyme, substrate, and a library compound could be encapsulated in droplets. The product of the enzymatic reaction could be fluorescent, allowing for the rapid identification and sorting of droplets containing active inhibitors using a fluorescence-activated cell sorting (FACS)-like mechanism. This approach dramatically reduces reagent consumption and allows for the screening of millions of compounds in a single day. carbios.comspherebio.com The integration of artificial intelligence with these microfluidic systems can further automate the analysis of the vast datasets generated. rsc.org

Table 4: Comparison of Conventional vs. Microfluidic Screening for this compound Analogues

| Parameter | Conventional Screening (Microplate) | Microfluidic Screening (Droplet-based) carbios.comnih.gov |

|---|---|---|

| Throughput | ~100,000 compounds/day | >1,000,000 compounds/day |

| Reagent Volume per Assay | Microliters (µL) | Picoliters (pL) |

| Reagent Cost | High | Significantly Lower |

| Assay Time | Hours to Days | Minutes to Hours |

| Automation Potential | High | Very High (Integrated systems) |

| Data Points per Compound | Single point or dose-response | Can include kinetic data |

Future Directions and Emerging Research Avenues for N Isoxazol 3 Yl Cyclopentanecarboxamide

Development of Novel and Efficient Synthetic Methodologies for N-(isoxazol-3-yl)cyclopentanecarboxamide Analogues

The future of research on this compound is fundamentally linked to the ability to synthesize a diverse library of its analogues efficiently and sustainably. While classical methods for forming the isoxazole (B147169) ring and amide bond are established, emerging strategies focus on improving yield, atom economy, and access to novel chemical space.

Future synthetic research will likely prioritize:

Multi-Component Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step and are well-suited for creating libraries of derivatives. researchgate.net The development of new MCRs that incorporate the isoxazole-3-amine core or cyclopentanecarboxylic acid variants could rapidly generate numerous analogues of the parent compound. nih.govscielo.br Strategies involving the [2 + 1 + 1 + 1] cycloaddition or tandem reactions combining cycloaddition with other transformations, such as click chemistry, could yield highly functionalized molecules. nih.govresearchgate.net

Green Chemistry Approaches: A significant trend in modern synthesis is the adoption of environmentally benign methods. rsc.org For analogues of this compound, this could involve using water as a solvent, employing catalyst-free conditions where possible, or utilizing ultrasonication to drive reactions, which can reduce reaction times and energy consumption. nih.gov The use of reusable catalysts, such as ionic liquids, also represents a promising avenue for greener synthesis. scielo.brresearchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting the synthesis of isoxazole and carboxamide moieties to flow reactors could enable the rapid and automated production of analogues, facilitating high-throughput screening efforts.

Regioselective Functionalization: The ability to selectively modify specific positions on the isoxazole or cyclopentane (B165970) rings is crucial for structure-activity relationship (SAR) studies. rsc.org Future methodologies will focus on developing highly regioselective reactions that allow for the precise introduction of various functional groups to probe interactions with biological targets. nih.gov

Exploration of this compound as a Molecular Probe for Unraveling Biological Processes

Beyond therapeutic potential, the this compound scaffold can be engineered into molecular probes to investigate complex biological systems. Such probes are invaluable for identifying drug targets, elucidating mechanisms of action, and visualizing cellular processes.

Key research directions include:

Fluorophore Conjugation: By attaching a fluorescent dye to the molecule, researchers can create probes for use in fluorescence microscopy and fluorescence-based enzymatic assays. acs.org This would allow for the visualization of the compound's distribution within cells and its interaction with specific organelles or proteins.

Biotinylation and Photo-affinity Labeling: Incorporating a biotin (B1667282) tag or a photo-reactive group would enable pull-down assays to identify the specific protein targets of this compound. This is a critical step in understanding its mechanism of action and potential off-target effects.

Probes for Cellular Environments: Research into designing analogues that respond to changes in the cellular environment (e.g., pH, redox state) could yield valuable tools for studying disease states. For instance, probes could be designed to become fluorescent only upon interaction with specific ions or enzymes that are overexpressed in cancer cells. This approach could also be applied to study the unique microenvironment of pathogenic biofilms. nih.gov

Integration of the this compound Scaffold into Multi-Component Systems for Enhanced Functionality

The modular nature of the this compound structure makes it an ideal building block for creating more complex molecular architectures with tailored functions. By combining this scaffold with other pharmacophores or functional units, researchers can develop multi-targeted agents or sophisticated drug delivery systems.

Emerging avenues in this area are:

Hybrid Molecules: A promising strategy involves creating hybrid molecules that merge the isoxazole-carboxamide core with another known pharmacophore, such as a triazole or thiazole (B1198619) ring. nih.govnih.govnih.gov This can lead to compounds with dual-action mechanisms, potentially overcoming drug resistance or achieving synergistic therapeutic effects. For example, isoxazole-triazole hybrids have been synthesized and investigated for their antibacterial properties. nih.gov

Conjugation to Nanoparticles and Polymers: To improve solubility, stability, and targeted delivery, the compound could be conjugated to nanocarriers like nanoemulsions or hydrogels. nih.govnih.gov This approach has been shown to enhance the cellular permeability and potency of other isoxazole-carboxamide derivatives. nih.gov

Metal-Organic Frameworks (MOFs): Incorporating the scaffold as a ligand in the design of MOFs could lead to novel materials for controlled drug release or catalysis. The isoxazole and carboxamide groups offer potential coordination sites for metal ions.

Theoretical Predictions and Experimental Validation of Novel Activities of this compound

Computational chemistry provides powerful tools to guide the discovery and optimization of bioactive molecules, saving significant time and resources. nih.gov The application of theoretical methods to this compound and its derivatives can predict their properties and guide experimental work.

Future research will heavily rely on a synergistic loop of:

Molecular Docking and Virtual Screening: In silico docking studies can screen large virtual libraries of this compound analogues against various protein targets, such as cyclooxygenase (COX) enzymes or carbonic anhydrases, to identify promising candidates for synthesis and testing. acs.orgnih.govacs.org

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure of the molecule, predict its reactivity, and calculate properties like the HOMO-LUMO energy gap, which can be correlated with biological activity. acs.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to a receptor, helping to understand the stability of the interaction and the key residues involved. acs.org

Experimental Validation: The predictions from these computational models must be validated through rigorous in vitro and in vivo testing. acs.org This includes enzyme inhibition assays, cell viability studies against various cancer cell lines, and antimicrobial evaluations. nih.govnih.gov The data from these experiments can then be used to refine the computational models, creating a feedback loop that accelerates the discovery process.